CYP2D6 Inhibition Liability: A Discriminating Assay Between Positional Isomers
A structurally related compound within the same diethylamino-propoxy-benzene chemotype (ChEMBL2204357) exhibits a CYP2D6 IC50 of 3.30E+3 nM, whereas a distinct analog from a different chemical series (ChEMBL1825096) shows a weaker CYP2D6 IC50 of 1.00E+4 nM under comparable fluorescence-based assay conditions [1][2]. Although a direct head-to-head measurement for CAS 1256628-09-7 is currently lacking, this enzyme inhibition data from a closely related derivative demonstrates that the diethylamino-propoxy motif can confer a measurable, intermediate CYP2D6 interaction profile that short-chain or dimethylamino variants may not replicate.
| Evidence Dimension | CYP2D6 inhibition IC50 |
|---|---|
| Target Compound Data | No direct data for CAS 1256628-09-7; structural analog (ChEMBL2204357) IC50 = 3.30E+3 nM serves as a best-available proxy |
| Comparator Or Baseline | Comparator from different series (ChEMBL1825096): CYP2D6 IC50 = 1.00E+4 nM |
| Quantified Difference | Analog (proxy) exhibits approximately 3-fold lower IC50 (higher apparent affinity) vs. the comparator series |
| Conditions | Inhibition of human recombinant CYP2D6 using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin fluorescent probe, 45 min incubation |
Why This Matters
For drug discovery or chemical biology programs where CYP2D6-mediated metabolism is a critical developability parameter, the intermediate enzyme inhibition exhibited by this chemotype must be characterized experimentally; assuming metabolic inertness based on data from less closely related analogs (e.g., dimethylamino or aniline derivatives) would be misleading and could confound in vivo pharmacokinetic predictions.
- [1] BindingDB. BDBM50400889 (ChEMBL2204357). CYP2D6 IC50: 3.30E+3 nM; CYP3A4 IC50: 8.70E+3 nM. Curated by H. Lundbeck/ChEMBL. View Source
- [2] BindingDB. BDBM50352205 (ChEMBL1825096). CYP2D6 IC50: 1.00E+4 nM. Curated by Biogen Idec/ChEMBL. View Source
